molecular formula C16H18ClN5OS B499011 {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B499011
M. Wt: 363.9g/mol
InChI Key: IGCOLWOZKVEWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a unique structure that combines a furan ring, a tetrazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the furan and tetrazole intermediates. The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3-chloro-2-methylphenylacetic acid. The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

The final step involves the coupling of the furan and tetrazole intermediates through a sulfanyl linkage. This can be achieved using a thiol reagent under mild conditions, such as in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of advanced purification techniques, such as chromatography and crystallization, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features may allow it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl or furan rings.

    This compound: Compounds with similar functional groups but different core structures, such as those containing a pyrrole or thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClN5OS

Molecular Weight

363.9g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C16H18ClN5OS/c1-11-13(4-3-5-14(11)17)15-7-6-12(23-15)10-18-8-9-24-16-19-20-21-22(16)2/h3-7,18H,8-10H2,1-2H3

InChI Key

IGCOLWOZKVEWLM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCSC3=NN=NN3C

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCSC3=NN=NN3C

Origin of Product

United States

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